molecular formula C14H16N2O3S2 B2577762 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1421463-36-6

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2577762
CAS No.: 1421463-36-6
M. Wt: 324.41
InChI Key: GLFAACSEKPNDTG-UHFFFAOYSA-N
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Description

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine core, a privileged structure in pharmacology, which is functionalized with both a thiophen-2-ylsulfonyl group and a pyridyloxy moiety. The molecular framework is structurally related to compounds investigated as potential inhibitors of biologically significant targets. For instance, molecules containing the aminomethylenethiophene (AMT) scaffold and piperidine sulfonamide substitutions have been explored as potent, sub-micromolar inhibitors of Lysyl Oxidase (LOX), a copper-dependent amine oxidase identified as a critical mediator of tumor growth and metastatic spread . The presence of the thiophene-sulfonyl group is a key structural feature, as sulfonamide substitutions on the piperidine ring are known to significantly influence biological activity and physicochemical properties . This compound serves as a versatile intermediate for researchers developing novel therapeutic agents, particularly in oncology research focused on anti-metastatic strategies. It is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,14-4-2-10-20-14)16-8-5-12(6-9-16)19-13-3-1-7-15-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFAACSEKPNDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The thiophene sulfonyl group is introduced through sulfonylation reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its hybrid architecture. Key analogues include:

Piperidine-Substituted Thiophene Derivatives
  • Example: (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile (15a) Structural Differences: Replaces the pyridine core with a thieno-pyrimidine scaffold and introduces a phosphorylbenzyl group. Functional Impact: The thieno-pyrimidine moiety enhances π-π stacking in kinase binding pockets, while the phosphoryl group improves solubility. This compound demonstrated nanomolar IC₅₀ values in kinase assays, suggesting that the sulfonylated piperidine-thiophene system in the target compound may similarly influence target affinity .
Pyridine-Piperidine Hybrids
  • Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Structural Differences: Substitutes the sulfonylated thiophene with chloro-phenyl groups. Functional Impact: Chloro-phenyl substituents increase lipophilicity (logP ~3.5), whereas the thiophene sulfonyl group in the target compound may reduce logP marginally (~2.8–3.2) due to polar sulfonyl interactions. These derivatives showed moderate antibacterial activity (MIC: 8–32 µg/mL), highlighting the role of substituents in bioactivity .
Thiophene-Containing Pyrimidines
  • Example: 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Structural Differences: Pyrimidine core instead of pyridine; nitro-phenoxy group at position 3. Functional Impact: The nitro group enhances electrophilicity, facilitating nucleophilic attack in DNA-targeting agents. This compound’s synthesis emphasizes the utility of thiophene in stabilizing aromatic stacking, a feature shared with the target molecule .

Physicochemical and Pharmacokinetic Properties

Compound logP Solubility (µg/mL) Synthetic Yield Key Functional Groups
Target Compound ~3.0 <10 (aqueous) 65–70% Thiophene sulfonyl, piperidine-oxy
Piperidine-thieno-pyrimidine (15a) 2.5 15–20 (DMSO) 55% Phosphorylbenzyl, acrylonitrile
Chloro-phenyl pyridine 3.5 <5 (aqueous) 75% Chloro-phenyl, amino
Thiophene-pyrimidine 2.8 12 (aqueous) 60% Nitrophenoxy, thiophene
  • Low aqueous solubility is a common limitation, necessitating formulation strategies like salt formation or prodrug design .

Biological Activity

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine, also known by its CAS number 1421500-79-9, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyridine ring, and a thiophene sulfonyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

  • Formation of the Piperidine Ring : Cyclization reactions are used to synthesize the piperidine derivative.
  • Introduction of the Thiophene Sulfonyl Group : This is achieved through sulfonylation reactions using thiophene-2-sulfonyl chloride.
  • Coupling with Pyridine : The final step involves nucleophilic substitution reactions to couple the piperidine derivative with a pyridine derivative.

These synthetic routes are optimized for high yield and purity, making the compound suitable for biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine derivatives. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated not only bactericidal activity but also significant antibiofilm potential .

The biological activity of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene sulfonyl group enhances binding affinity, while the piperidine and pyridine rings contribute to the overall stability of these interactions. This compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Case Studies

A notable case study evaluated the efficacy of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine derivatives in combination with existing antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated that these derivatives could synergistically reduce the MICs of these antibiotics, suggesting their potential as adjuvants in antibiotic therapy .

Summary Table of Biological Activities

Activity Target Pathogen/Enzyme MIC/IC50 Values Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLSignificant biofilm inhibition observed
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mLComparable efficacy to standard antibiotics
Enzyme InhibitionDNA gyraseIC50: 12.27 - 31.64 µMCritical for bacterial DNA replication
Enzyme InhibitionDihydrofolate reductase (DHFR)IC50: 0.52 - 2.67 µMImportant target in antifolate therapies

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